2-[4-(4-Bromophenyl)piperazin-1-yl]-5-ethylpyrimidine
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Overview
Description
2-[4-(4-Bromophenyl)piperazin-1-yl]-5-ethylpyrimidine is a compound that features a piperazine ring substituted with a bromophenyl group and an ethylpyrimidine moiety
Preparation Methods
The synthesis of 2-[4-(4-Bromophenyl)piperazin-1-yl]-5-ethylpyrimidine typically involves a multi-step process. One common method includes the condensation of 4-bromophenylpiperazine with an appropriate pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile . The intermediate products are then purified and further reacted to yield the final compound.
Chemical Reactions Analysis
2-[4-(4-Bromophenyl)piperazin-1-yl]-5-ethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(4-Bromophenyl)piperazin-1-yl]-5-ethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Bromophenyl)piperazin-1-yl]-5-ethylpyrimidine involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to these receptors, while the ethylpyrimidine moiety could influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar compounds to 2-[4-(4-Bromophenyl)piperazin-1-yl]-5-ethylpyrimidine include:
4-(4-Bromophenyl)piperazine: This compound shares the bromophenyl-piperazine structure but lacks the ethylpyrimidine group.
2-(4-(4-Bromophenyl)piperazin-1-yl)pyrimidine: Similar structure but without the ethyl substitution.
Trazodone: Contains a piperazine ring with a different substitution pattern and is used as an antidepressant.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and pharmacological properties.
Properties
Molecular Formula |
C16H19BrN4 |
---|---|
Molecular Weight |
347.25 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)piperazin-1-yl]-5-ethylpyrimidine |
InChI |
InChI=1S/C16H19BrN4/c1-2-13-11-18-16(19-12-13)21-9-7-20(8-10-21)15-5-3-14(17)4-6-15/h3-6,11-12H,2,7-10H2,1H3 |
InChI Key |
RRNJECSNGHCOTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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